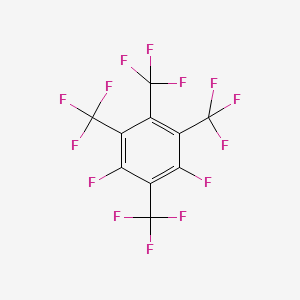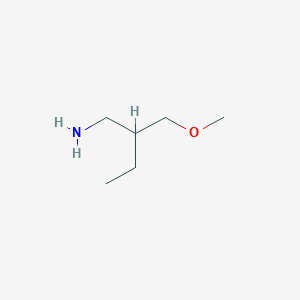
N-(2-methoxyethyl)-4,4-dimethylcyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-メトキシエチル)-4,4-ジメチルシクロヘキサン-1-アミンは、シクロヘキサン環にメトキシエチル基とジメチル基が置換されたユニークな構造を持つ有機化合物です。
製造方法
合成経路と反応条件
N-(2-メトキシエチル)-4,4-ジメチルシクロヘキサン-1-アミンの合成は、いくつかの合成経路によって達成できます。一般的な方法の1つは、塩基の存在下でシクロヘキサノンを2-メトキシエチルクロリドでアルキル化し、得られたケトンを対応するアミンに還元することです。反応条件には通常、水素化ナトリウムまたはtert-ブトキシドカリウムなどの強塩基と、テトラヒドロフラン(THF)またはジメチルスルホキシド(DMSO)などの適切な溶媒の使用が含まれます。
工業生産方法
N-(2-メトキシエチル)-4,4-ジメチルシクロヘキサン-1-アミンの工業生産には、効率的かつ一貫した生産を確実にするために連続フロー反応器を使用した、大規模なアルキル化および還元プロセスが含まれる場合があります。触媒と最適化された反応条件を使用すると、最終生成物の収率と純度を向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4,4-dimethylcyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with 2-methoxyethyl chloride in the presence of a base, followed by reduction of the resulting ketone to the corresponding amine. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide and a suitable solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
反応の種類
N-(2-メトキシエチル)-4,4-ジメチルシクロヘキサン-1-アミンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するケトンまたはアルデヒドを形成するために酸化できます。
還元: 還元反応は、化合物を異なるアミンまたはアルコールに変換できます。
置換: メトキシエチル基は、求核置換反応によって他の官能基に置き換えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤がよく使用されます。
置換: アジ化ナトリウム(NaN3)またはチオールなどの求核剤を置換反応に使用できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりケトンまたはアルデヒドが生成される可能性がありますが、還元によりさまざまなアミンまたはアルコールが生成される可能性があります。
科学研究における用途
N-(2-メトキシエチル)-4,4-ジメチルシクロヘキサン-1-アミンは、いくつかの科学研究における用途があります。
化学: これは、複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、生物学的経路と酵素相互作用の研究に使用できます。
産業: これは、特殊化学薬品や材料の生産に使用されます。
科学的研究の応用
N-(2-methoxyethyl)-4,4-dimethylcyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
N-(2-メトキシエチル)-4,4-ジメチルシクロヘキサン-1-アミンがその効果を発揮するメカニズムには、特定の分子標的および経路との相互作用が含まれます。この化合物は、特定の受容体または酵素のリガンドとして作用し、その活性を調節し、さまざまな生物学的プロセスに影響を与える可能性があります。その結合親和性と分子相互作用に関する詳細な研究は、その作用機序を完全に理解するために不可欠です。
類似の化合物との比較
N-(2-メトキシエチル)-4,4-ジメチルシクロヘキサン-1-アミンは、次のような他の類似の化合物と比較できます。
- N-(2-メトキシエチル)-p-ニトロアニリン
- N-(2-アセトキシエチル)-p-ニトロアニリン
- ポリ(N,N-ビス(2-メトキシエチル)アクリルアミド)
これらの化合物は構造的に類似していますが、官能基と用途が異なります。N-(2-メトキシエチル)-4,4-ジメチルシクロヘキサン-1-アミンは、シクロヘキサン環の特定の置換パターンによってユニークであり、明確な化学的および生物学的特性を与えています。
類似化合物との比較
N-(2-methoxyethyl)-4,4-dimethylcyclohexan-1-amine can be compared with other similar compounds, such as:
- N-(2-methoxyethyl)-p-nitroaniline
- N-(2-acetoxyethyl)-p-nitroaniline
- Poly(N,N-bis(2-methoxyethyl)acrylamide)
These compounds share structural similarities but differ in their functional groups and applications. This compound is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H23NO |
|---|---|
分子量 |
185.31 g/mol |
IUPAC名 |
N-(2-methoxyethyl)-4,4-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C11H23NO/c1-11(2)6-4-10(5-7-11)12-8-9-13-3/h10,12H,4-9H2,1-3H3 |
InChIキー |
XVCYIFJRZZHPGE-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)NCCOC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B12107664.png)

![2H-Cyclopenta[b]furan-2,5-diol,hexahydro-4-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-,(3aR,4R,5R,6aS)-](/img/structure/B12107678.png)
![2-{[(Tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid](/img/structure/B12107679.png)
![3-Methoxy-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12107683.png)



